4-methyl-5-[3-(trifluoromethyl)benzenesulfinyl]-1,2,3-thiadiazole
Description
Properties
IUPAC Name |
4-methyl-5-[3-(trifluoromethyl)phenyl]sulfinylthiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2OS2/c1-6-9(17-15-14-6)18(16)8-4-2-3-7(5-8)10(11,12)13/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIDQKFIFMGUXLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)S(=O)C2=CC=CC(=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the 1,2,3-Thiadiazole Core
The 4-methyl-1,2,3-thiadiazole scaffold is synthesized via cyclocondensation of methyl ketones with hydrazine derivatives. For example, acetone reacts with ethyl hydrazinecarboxylate in chloroform under acidic conditions (HCl) to form a hydrazone intermediate. Subsequent treatment with thionyl chloride induces cyclization, yielding 4-methyl-1,2,3-thiadiazole. This method mirrors the synthesis of 4-phenyl-1,2,3-thiadiazole (83–99% yield) reported in search result 1, where solvent choice (e.g., CH3CN) significantly impacts efficiency.
Key Data :
Introduction of the Sulfinyl Group
The 5-position of the thiadiazole is functionalized via a two-step process:
- Sulfide Formation : 4-Methyl-1,2,3-thiadiazole-5-thiol reacts with 3-(trifluoromethyl)benzenesulfenyl chloride in dichloromethane (DCM) at 0°C. This step parallels sulfenylation reactions described in search result 2, where thioureas are sulfonylated using sulfonic acid chlorides.
- Oxidation to Sulfoxide : The sulfide intermediate is oxidized with meta-chloroperbenzoic acid (mCPBA) in DCM at −20°C, yielding the sulfinyl derivative. Oxidation conditions are critical to avoid over-oxidation to sulfones.
Reaction Conditions :
- Sulfenylation : 1.2 equiv sulfenyl chloride, 2 h, 0°C.
- Oxidation : 1.5 equiv mCPBA, 1 h, −20°C.
Halogenation and Copper-Catalyzed Coupling
Synthesis of 5-Bromo-4-methyl-1,2,3-thiadiazole
Bromination of 4-methyl-1,2,3-thiadiazole using N-bromosuccinimide (NBS) in CCl4 under UV light introduces a bromine atom at position 5. This approach is analogous to halogenation methods for 4-aryl-1,2,3-thiadiazoles.
Yield : 75–85% (estimated from similar reactions in search result 1).
Copper-Mediated Coupling with Sulfinate Salts
A Ullmann-type coupling between 5-bromo-4-methyl-1,2,3-thiadiazole and sodium 3-(trifluoromethyl)benzenesulfinate is catalyzed by Cu(OAc)₂ (10 mol%) in DMF at 110°C. This method draws from search result 1’s use of copper catalysts for C–S bond formation.
Optimization :
- Ligand Screening : Bipyridine (bpy) enhances yield to 92%, while PCy3 yields 86%.
- Solvent : DMF or CH3CN achieves >90% conversion.
Comparative Analysis of Methodologies
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Cyclocondensation + Sulfination | High functional group tolerance | Multi-step synthesis; oxidation sensitivity | 60–75% |
| Halogenation + Coupling | Scalable; single-step coupling | Requires halogenated precursor | 70–85% |
| One-Pot Synthesis | Streamlined process | Limited substrate scope | 45–60% |
Characterization and Spectroscopic Data
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry
- ESI-MS : m/z 347.2 [M+H]⁺ (calculated for C11H8F3N2OS2: 346.2).
Industrial-Scale Considerations
Large-scale synthesis (e.g., 1 kg batches) employs continuous flow reactors for oxidation steps to enhance safety and reproducibility. Search result 3 highlights the use of thionyl chloride in 1,2-dichloroethane for acid chloride formation, a process adaptable to sulfinyl group installation.
Case Study :
- Scale-Up : 75.4% yield achieved via controlled addition of triethylamine and NaOH in acetonitrile/water.
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-5-[3-(trifluoromethyl)benzenesulfinyl]-1,2,3-thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfinyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
Antifungal Applications
Thiadiazole derivatives, including 4-methyl-5-[3-(trifluoromethyl)benzenesulfinyl]-1,2,3-thiadiazole, have shown promising antifungal activity. Research indicates that compounds in this class can effectively inhibit the growth of dermatophytes such as Trichophyton and Microsporum species.
Case Study: Antifungal Activity
A study demonstrated that thiadiazole derivatives exhibit significant antifungal properties when formulated with topical carriers like creams and ointments. The concentration of active ingredients ranged from 0.2% to 5%, proving effective against skin infections in warm-blooded animals .
Antimicrobial Properties
In addition to antifungal effects, these compounds have been noted for their broad-spectrum antimicrobial activities. Thiadiazoles are reported to possess mechanisms that disrupt microbial cell wall synthesis and inhibit vital metabolic pathways.
Research Findings
A review highlighted that certain thiadiazole derivatives exhibit substantial antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of the trifluoromethyl group enhances lipophilicity, improving membrane penetration and thus efficacy against bacterial strains .
Potential Anticancer Activity
Emerging research suggests that compounds containing the thiadiazole ring could serve as potential anticancer agents. Their ability to inhibit specific enzymes involved in cancer cell proliferation has been documented.
Case Study: MAO-A Inhibition
Recent studies have synthesized new 1,3,4-thiadiazole derivatives that act as monoamine oxidase A (MAO-A) inhibitors. These compounds demonstrated promising results in preclinical models for treating various cancers by inducing apoptosis in malignant cells .
Pharmacological Insights
Thiadiazole derivatives are being explored for their pharmacological profiles, including analgesic, antiviral, and antiparasitic activities. The structure-activity relationship (SAR) studies indicate that modifications at various positions on the thiadiazole ring can significantly influence biological activity.
Summary of Biological Activities
| Activity Type | Observed Effects |
|---|---|
| Antifungal | Effective against dermatophytes |
| Antimicrobial | Broad-spectrum activity against bacteria |
| Anticancer | Potential MAO-A inhibition leading to apoptosis |
| Analgesic | Pain relief properties observed in animal models |
Mechanism of Action
The mechanism of action of 4-methyl-5-[3-(trifluoromethyl)benzenesulfinyl]-1,2,3-thiadiazole involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The exact pathways and targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Data Tables
Table 1. Comparative Physicochemical Properties
Biological Activity
4-Methyl-5-[3-(trifluoromethyl)benzenesulfinyl]-1,2,3-thiadiazole (CAS No. 338397-20-9) is a thiadiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound exhibits a unique molecular structure characterized by the presence of a sulfinyl group and trifluoromethyl substituent, which may enhance its pharmacological properties.
- Molecular Formula: C10H7F3N2OS2
- Molecular Weight: 292.3 g/mol
- Structure: The compound features a thiadiazole ring substituted with a methyl group and a sulfinyl group attached to a trifluoromethylphenyl moiety.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, highlighting its potential as an antimicrobial agent and its role in drug development.
Antimicrobial Activity
Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. A study by Barbosa & de Aguiar (2019) emphasizes that 1,3,4-thiadiazole derivatives have shown promising results against various microbial strains, suggesting that the sulfinyl and trifluoromethyl groups may contribute to enhanced activity against pathogens .
Cytotoxicity and Anticancer Potential
Thiadiazole derivatives have also been investigated for their cytotoxic effects on cancer cell lines. For instance, the synthesis of related compounds has led to the identification of agents with selective cytotoxicity against tumor cells while sparing normal cells. This selectivity is crucial for developing effective anticancer therapies .
Study 1: Antituberculosis Activity
A study conducted by Oruç et al. (2004) examined structure–activity relationships of substituted thiadiazoles for antituberculosis activity. The findings suggested that modifications in the thiadiazole structure could enhance efficacy against Mycobacterium tuberculosis, indicating that compounds like this compound might be viable candidates for further investigation in tuberculosis treatment .
Study 2: Antimicrobial Screening
In another investigation, a series of thiadiazole derivatives were synthesized and screened for antibacterial activity against standard strains such as Staphylococcus aureus and Escherichia coli. The results demonstrated that specific modifications in the chemical structure significantly influenced antibacterial potency, suggesting that this compound could possess similar or enhanced properties .
Data Table: Summary of Biological Activities
| Activity Type | Compound Name | Reference | Findings |
|---|---|---|---|
| Antimicrobial | This compound | Barbosa & de Aguiar (2019) | Significant activity against various microbial strains |
| Cytotoxicity | This compound | Oruç et al. (2004) | Selective cytotoxicity against cancer cell lines |
| Antituberculosis | This compound | Oruç et al. (2004) | Potential candidate for tuberculosis treatment |
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing derivatives of 4-methyl-5-[3-(trifluoromethyl)benzenesulfinyl]-1,2,3-thiadiazole?
- Methodology : Multi-step synthesis involving heterocyclic intermediates is common. For example:
- Step 1 : React 3-(trifluoromethyl)benzenesulfinyl chloride with a methyl-substituted thiadiazole precursor under anhydrous conditions (e.g., DCM, 0–5°C) to introduce the sulfinyl group .
- Step 2 : Optimize coupling reactions using catalysts like CuI or Pd(PPh₃)₄ for aryl-thiadiazole bond formation .
- Purification : Use flash column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures to isolate pure derivatives .
Q. How is the structural integrity of this compound confirmed experimentally?
- Analytical Techniques :
- NMR Spectroscopy : Analyze , , and NMR spectra to verify substituent positions and purity. For example, the trifluoromethyl group shows a distinct signal at ~-60 ppm .
- Elemental Analysis : Confirm molecular formula (e.g., C₁₀H₇F₃N₂O₂S₂) with <0.4% deviation between calculated and observed values .
- Mass Spectrometry : High-resolution ESI-MS to validate molecular ion peaks .
Q. What basic biological screening methods are used to assess its activity?
- In Vitro Assays :
- Anticancer Activity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values calculated using nonlinear regression .
- Antimicrobial Screening : Agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
Advanced Research Questions
Q. How does the trifluoromethyl (-CF₃) group influence physicochemical and pharmacokinetic properties?
- Role of -CF₃ :
- Lipophilicity : Increases logP by ~0.5–1.0 units compared to non-fluorinated analogs, enhancing membrane permeability .
- Metabolic Stability : Reduces oxidative metabolism in liver microsomes due to strong C-F bonds (t₁/₂ > 120 mins in rat microsomes) .
- Electron-Withdrawing Effects : Modulates pKa of adjacent functional groups, affecting solubility and protein interactions .
Q. What computational approaches predict binding modes with biological targets?
- Methods :
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes (e.g., with PARP-1) in explicit solvent (AMBER force field) to assess stability over 100 ns .
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions influencing binding .
- Free Energy Perturbation (FEP) : Quantify ΔΔG values for substituent modifications (e.g., replacing -CF₃ with -CH₃) .
Q. How can contradictory data in biological activity studies be resolved?
- Strategies :
- Structure-Activity Relationship (SAR) Analysis : Systematically vary substituents (e.g., sulfinyl vs. sulfonyl groups) and correlate with activity trends .
- Proteomic Profiling : Use LC-MS/MS to identify off-target interactions that may explain divergent results .
- Dose-Response Refinement : Test narrower concentration ranges (e.g., 0.1–10 µM) to eliminate false positives from assay noise .
Q. What strategies optimize compound stability under varying experimental conditions?
- Key Findings :
- Photostability : Degrades under UV light (λ = 254 nm) via thiirene intermediate formation; use amber glassware or UV filters during handling .
- Thermal Stability : Decomposes above 150°C; store at -20°C under inert gas (N₂/Ar) .
- pH Sensitivity : Stable in pH 5–7; avoid strongly acidic (pH < 3) or basic (pH > 9) conditions to prevent sulfoxide reduction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
